molecular formula C8H8ClFIN B8572199 3-(3-Chloropropyl)-2-fluoro-4-iodopyridine

3-(3-Chloropropyl)-2-fluoro-4-iodopyridine

Cat. No.: B8572199
M. Wt: 299.51 g/mol
InChI Key: UXHMHXXJWOGUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloropropyl)-2-fluoro-4-iodopyridine is a useful research compound. Its molecular formula is C8H8ClFIN and its molecular weight is 299.51 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8ClFIN

Molecular Weight

299.51 g/mol

IUPAC Name

3-(3-chloropropyl)-2-fluoro-4-iodopyridine

InChI

InChI=1S/C8H8ClFIN/c9-4-1-2-6-7(11)3-5-12-8(6)10/h3,5H,1-2,4H2

InChI Key

UXHMHXXJWOGUCI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)CCCCl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a −78° C. solution of 2-fluoro-3-iodopyridine (186 mg, 834 μmol) in tetrahydrofuran (4171 μl, 834 μmol) was added a solution of 2M LDA (500 μl, 1.00 mol) in heptane/THF at −78° C. After 1 h at −78° C., 1-chloro-3-iodopropane (512 mg, 2.50 mmol) in 0.5 mL of THF was added to the anion solution slowly at −78° C. After 30 min at −78° C., the reaction was warmed to rt and stirred overnight. The reaction was diluted with DCM, washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by performing a column chromatography on silica gel using 95:05 Hex:EtOAc. Fractions containing the product were concentrated. 1H NMR showed product, 3-(3-chloropropyl)-2-fluoro-4-iodopyridine. Light yellow liquid/solid mixture was collected. MS Calcd for C8H8ClFIN: [M]+=299. Found: [M+H]+=300. HRMS Calcd for C8H8ClFIN: [M]+=298.9447. Found: [M+H]+=299.9752. mp=24-25° C.
Quantity
186 mg
Type
reactant
Reaction Step One
Name
Quantity
500 μL
Type
reactant
Reaction Step One
Name
heptane THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4171 μL
Type
solvent
Reaction Step One
Quantity
512 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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